![molecular formula C21H19ClN4 B2747004 N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride CAS No. 1052420-31-1](/img/structure/B2747004.png)
N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride
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Overview
Description
N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride is a chemical compound with the molecular formula C21H19ClN4. It is not intended for human or veterinary use and is typically used for research purposes. This compound has shown antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis .
Scientific Research Applications
Molecular Modeling and Pharmacological Characterization
Studies involving the conformational analysis and molecular modeling of compounds structurally related to N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride have been conducted. These compounds, such as 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, were explored as D1 dopamine receptor ligands. The research utilized molecular mechanics calculations and NMR spectroscopy to understand the compound's conformational preferences, potentially aiding in the development of new pharmacological agents (Charifson et al., 1989).
Synthesis Techniques
A novel method for the synthesis of quinazolinones, which are structurally related to this compound, was developed. This method involved a palladium-catalyzed domino reaction in water, highlighting an efficient approach to construct complex quinazolinone structures (Hikawa et al., 2012).
Corrosion Inhibition
Compounds like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one (BZ1) and 3-amino-2-methylquinazolin-4(3H)-one (BZ2), similar to this compound, were evaluated for their corrosion inhibition properties. These compounds showed significant inhibition efficiency, indicating their potential as corrosion inhibitors in industrial applications (Kadhim et al., 2017).
Antimicrobial Activity
Quinazolinone derivatives, akin to this compound, were synthesized and tested for their antimicrobial activity. These compounds were shown to exhibit a range of antimicrobial effects, which could be beneficial in the development of new antimicrobial agents (Habib et al., 2013).
Photoluminescent Materials
Research into the synthesis and characterization of organometallic chromophores for photoluminescent materials includes studies on compounds like palladium acetylacetonato complexes with various cyclometalated ligands, related to this compound. These studies contribute to the development of luminescent materials with potential applications in various technologies (Aiello et al., 2002).
Mechanism of Action
Target of Action
The primary targets of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride are bacterial strains, including Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
The compound interacts with these bacterial targets, leading to their inhibition
Biochemical Pathways
The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibition
Pharmacokinetics
Some of the most potent compounds of this class have been screened for their dmpk (drug metabolism and pharmacokinetics) properties in vitro . This information is crucial for assessing the compound’s bioavailability and potential for further development.
Result of Action
The compound presents antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound can inhibit the growth of these bacteria and prevent them from forming biofilms, which are protective structures that can enhance bacterial resistance to antibiotics.
properties
IUPAC Name |
4-N-benzyl-2-N-phenylquinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4.ClH/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17;/h1-14H,15H2,(H2,22,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZPRSLERNFSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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